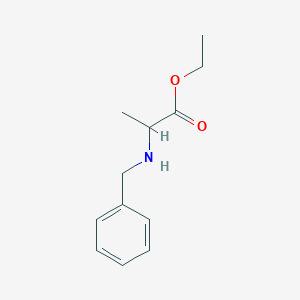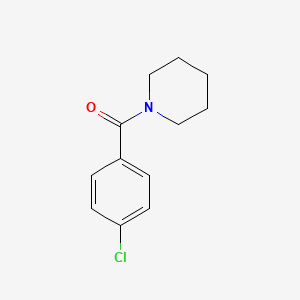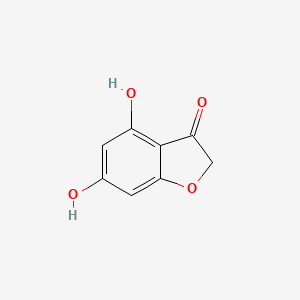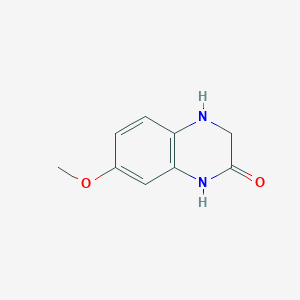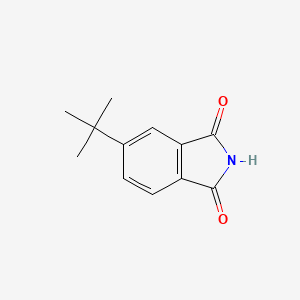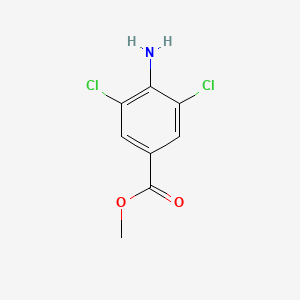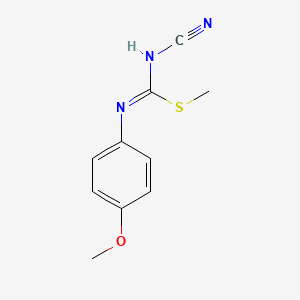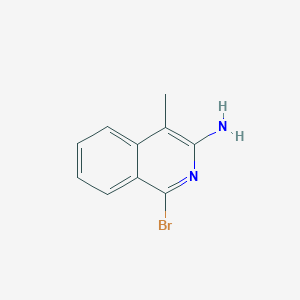
1-Brom-4-methylisoquinolin-3-amin
Übersicht
Beschreibung
1-Bromo-4-methylisoquinolin-3-amine (1-Br-4-MIA) is a heterocyclic aromatic amine that has been studied for its potential applications in the field of medicinal chemistry. It has a unique structure that allows it to interact with a variety of biological targets and has been used in the synthesis of a number of drugs and drug candidates. This article will provide an overview of 1-Br-4-MIA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffentwicklung
1-Brom-4-methylisoquinolin-3-amin: ist eine Verbindung, die in der medizinischen Chemie aufgrund ihrer strukturellen Ähnlichkeit mit Isochinolin-Alkaloiden, die für ihre vielfältigen pharmakologischen Aktivitäten bekannt sind, Interesse geweckt hat . Forscher nutzen diese Verbindung als Baustein für die Synthese neuer therapeutischer Wirkstoffe, insbesondere solcher, die auf neurodegenerative Erkrankungen und infektiöse Krankheitserreger abzielen. Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Vorläufer bei der Synthese komplexer Moleküle, die für die Wirkstoffforschung entwickelt werden.
Materialwissenschaften
Im Bereich der Materialwissenschaften kann This compound für die Synthese organischer Verbindungen mit potenziellen Anwendungen in elektronischen Geräten eingesetzt werden . Sein Bromatom dient als reaktive Stelle für die weitere Funktionalisierung und ermöglicht so die Herstellung von Materialien mit spezifischen elektronischen Eigenschaften. Dies ist besonders relevant bei der Entwicklung organischer Halbleiter und leitfähiger Polymere.
Chemische Synthese
Diese Verbindung spielt eine entscheidende Rolle in der chemischen Synthese als Zwischenprodukt für den Aufbau komplexerer Isochinolin-Derivate . Ihre Reaktivität ermöglicht es Chemikern, verschiedene Substituenten einzuführen, was die Herstellung einer breiten Palette von Isochinolin-basierten Verbindungen erleichtert. Diese synthetisierten Moleküle werden dann auf ihre potenziellen Anwendungen in verschiedenen Zweigen der Chemie untersucht, darunter Katalyse und organische Synthesemethoden.
Biologische Forschung
In der biologischen Forschung kann This compound als molekularer Sonde zur Untersuchung biologischer Pfade verwendet werden . Durch die Einarbeitung der Verbindung in größere Biomoleküle können Wissenschaftler die Wechselwirkungen und Funktionen biologischer Systeme auf molekularer Ebene untersuchen. Dies kann zu einem besseren Verständnis von Krankheitsmechanismen und zur Identifizierung neuer Ziele für therapeutische Interventionen führen.
Analytische Chemie
Analytische Chemiker können die Verwendung von This compound bei der Entwicklung neuer analytischer Methoden untersuchen . Seine einzigartige chemische Struktur könnte bei der Entwicklung von Sensoren und Assays für den Nachweis spezifischer Ionen oder Moleküle eingesetzt werden. Dies hat Auswirkungen auf die Umweltüberwachung, die Lebensmittelsicherheit und die klinische Diagnostik.
Industrielle Anwendungen
Obwohl This compound hauptsächlich in Forschung und Entwicklung eingesetzt wird, findet es auch industrielle Anwendungen, insbesondere bei der Synthese von Verbindungen für verschiedene Nischenmärkte . Es kann bei der Herstellung von Spezialchemikalien verwendet werden, bei denen seine Brom-Gruppe und das Isochinolin-Gerüst für die gewünschten Eigenschaften des Endprodukts unerlässlich sind.
Eigenschaften
IUPAC Name |
1-bromo-4-methylisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJUPIKBPADHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302623 | |
| Record name | 1-bromo-4-methylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28970-71-0 | |
| Record name | NSC152178 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-methylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-methylisoquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



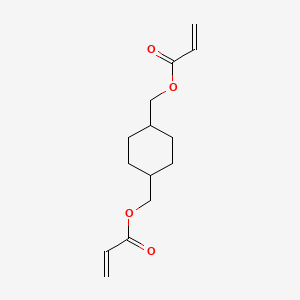
![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)
